Regioisomeric Selectivity: 5-Position Boronic Ester Provides Exclusive Access to 5-Substituted Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester enables exclusive functionalization at the 5-position of the fused pyridine ring. The 3-position analog (CAS 1207557-48-9) provides exclusive access to the 3-position. These regioisomers are not interchangeable; use of the 3-boronic ester yields 3-substituted products, while the 5-boronic ester yields 5-substituted products [1]. In the pyrazolo[1,5-a]pyridine scaffold, the pyridine ring positions (4, 5, 6, 7) and pyrazole ring positions (2, 3) represent distinct electronic and steric environments that confer different pharmacological properties upon substitution [2].
| Evidence Dimension | Substitution position accessibility |
|---|---|
| Target Compound Data | Exclusive 5-position substitution on pyridine ring |
| Comparator Or Baseline | 3-Position analog (CAS 1207557-48-9): Exclusive 3-position substitution on pyrazole ring |
| Quantified Difference | Regioisomeric exclusivity (100% positional selectivity per compound) |
| Conditions | Suzuki-Miyaura coupling with aryl/heteroaryl halides under Pd catalysis |
Why This Matters
Selection between regioisomers is a binary, non-substitutable procurement decision driven by the target compound's required substitution pattern.
- [1] Bethel PA, Campbell AD, Goldberg FW, Kemmitt PD, Lamont GM, Suleman A. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron. 2012;68(27–28):5434-5444. View Source
- [2] Vakalopoulos A, Brockschnieder D, Wunder F, Stasch JP, Marquardt T, Dietz L, Li VMJ. Substituted pyrazolo[1,5-A]pyridines and their use. U.S. Patent 10,174,021. January 8, 2019. View Source
